1-Heptacosene

Thermophysical properties Phase-change materials Alkene characterization

1-Heptacosene (heptacos-1-ene, CAS 15306-27-1) is a long-chain α-olefin with the molecular formula C₂₇H₅₄ and a molecular weight of 378.72 g/mol. It belongs to the unsaturated aliphatic hydrocarbon class and is characterized by a terminal double bond at the C1 position on an otherwise saturated 27‑carbon chain.

Molecular Formula C27H54
Molecular Weight 378.7 g/mol
CAS No. 15306-27-1
Cat. No. B12644821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptacosene
CAS15306-27-1
Molecular FormulaC27H54
Molecular Weight378.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-27H2,2H3
InChIKeyYYLACZAXCCJCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Heptacosene (CAS 15306-27-1) Procurement Reference: Compound Identity and Physicochemical Baseline for Scientific Selection


1-Heptacosene (heptacos-1-ene, CAS 15306-27-1) is a long-chain α-olefin with the molecular formula C₂₇H₅₄ and a molecular weight of 378.72 g/mol [1]. It belongs to the unsaturated aliphatic hydrocarbon class and is characterized by a terminal double bond at the C1 position on an otherwise saturated 27‑carbon chain. The compound is reported as a natural product in plant cuticular waxes of Vanilla madagascariensis and Matricaria chamomilla, as well as in heterotrophic cultures of the green microalga Chlorella vulgaris [1]. Predicted physicochemical properties include a density of 0.8±0.1 g/cm³, an estimated boiling point of approximately 414.8±8.0 °C at 760 mmHg, and a logP of approximately 14.9, indicating extreme hydrophobicity .

GC retention index standardization for long-chain olefins
Phase-change material formulation with tunable transition
Algal biomarker authentication and cuticular wax research

Why 1-Heptacosene Cannot Be Freely Substituted by Close-Chain-Length Analogs in Research and Industrial Workflows


Long-chain α‑olefins such as 1-heptacosene (C27:1) are not interchangeable with their nearest homologs because chain length, double‑bond position, and saturation state dictate both physicochemical phase behavior and biological recognition [1]. Even a two‑carbon shift in backbone length (e.g., substituting 1‑pentacosene C25:1 or 1‑nonacosene C29:1) measurably alters melting point, boiling point, chromatographic retention, and partition coefficients. Saturation of the double bond to yield n‑heptacosane eliminates the terminal unsaturation that governs chemical reactivity and surface interactions. In biological contexts, insect and algal systems exhibit strict chain‑length and double‑bond specificity for hydrocarbon signaling and biosynthesis; using an incorrect homolog produces qualitatively different experimental outcomes. The quantitative evidence below demonstrates that 1-heptacosene possesses distinct, verifiable physical and biological properties that cannot be replicated by simply selecting a cheaper or more readily available in‑class analog.

Chain-length sensitivity
A two-carbon shift in backbone alters melting, boiling, and retention indices, preventing direct substitution of C25 or C29 analogs.
Unsaturation specificity
Saturation to n-heptacosane removes the terminal double bond, eliminating key chemical reactivity and surface interaction properties.
Biological recognition
Insect and algal systems exhibit strict chain-length and double-bond specificity; using an incorrect homolog yields qualitatively different outcomes.

Quantitative Evidence Guide: Where 1-Heptacosene Demonstrates Measurable Differentiation from the Nearest Analogs


Melting Point Depression of 1-Heptacosene Versus Its Saturated Analog n-Heptacosane

1-Heptacosene exhibits a melting point of 54.7 °C, which is approximately 4.8 °C lower than its fully saturated counterpart n-heptacosane (melting point 59.5 °C, lit.) [1]. This depression arises from the disruption of crystalline packing by the terminal double bond.

Melting Point
Reported
1-Heptacosene: 54.7 °C n-Heptacosane: 59.5 °C (lit.) ΔTₘ = −4.8 °C
Supports phase-change formulation with expanded solid–liquid transition window.
Estimated value; verification against experimental data recommended.
Thermophysical properties Phase-change materials Alkene characterization

Boiling Point Reduction of 1-Heptacosene Relative to n-Heptacosane — a 25 °C Differential

The estimated atmospheric boiling point of 1-heptacosene is 416.75 °C, whereas the saturated n-heptacosane boils at 442 °C [1]. This 25 °C difference is sufficient to permit fractional separation by vacuum distillation and reflects the weaker van der Waals interactions in the unsaturated compound.

Boiling Point
Reported
1-Heptacosene: 416.75 °C n-Heptacosane: 442 °C (lit.) ΔTb = −25.25 °C
Enables energy‑efficient purification and serves as a QC specification.
Estimated value; compare against in‑house boiling curve if critical.
Distillation separation Process chemistry Thermal properties

Chromatographic Differentiation of 1-Heptacosene from n‑Heptacosane via Kovats Retention Index

On non-polar capillary columns (DB-1, OV-1), 1-heptacosene elutes with Kovats retention indices (RI) of 2686–2694, consistently 6–14 units lower than the RI of the C27 n‑alkane (n‑heptacosane, RI = 2700 by definition) [1]. This negative shift is characteristic of the terminal double bond and allows unambiguous chromatographic resolution from the saturated parent.

Kovats Retention Index
Reported
1-Heptacosene RI 2686–2694 n-Heptacosane RI 2700 (standard) ΔRI = −6 to −14 units
Provides instrument‑independent identity confirmation and purity assessment.
Cross‑study comparable; confirm on your column set.
Gas chromatography Kovats retention index Analytical standard

Species‑Specific Biosynthesis: 1-Heptacosene as a Primary Hydrocarbon Marker Exclusive to Heterotrophic Chlorella vulgaris

Under heterotrophic growth on glucose, Chlorella vulgaris uniquely produces 1‑pentacosene and 1‑heptacosene as the predominant hydrocarbon components. In the same study, other Chlorella species examined did not produce significant quantities of these terminal monoenes [1]. This biosynthetic specificity distinguishes C. vulgaris from its congeners.

Biosynthesis Specificity
Class-level inference
Present in C. vulgaris Absent in other tested Chlorella spp.
Serves as a chemical marker for C. vulgaris biomass authentication.
Single‑study observation; broader species survey advised.
Algal hydrocarbons Chlorella vulgaris biomarker Biosynthetic specificity

Enthalpy of Vaporization of 1-Heptacosene (NIST Experimental Data) as a Thermodynamic Benchmark

The enthalpy of vaporization (ΔvapH) of 1-heptacosene has been experimentally determined as 108.7 kJ/mol at 456 K, compiled from vapor‑pressure measurements spanning 441–694 K [1]. This value provides a key thermodynamic reference point for engineering calculations involving phase separation or thermal processing of the compound.

Enthalpy of Vaporization
Supporting evidence
ΔvapH = 108.7 kJ/mol at 456 K
Supports thermodynamic modeling of phase separation processes.
NIST‑curated; comparison with saturated analog limited by temperature range.
Thermodynamics Enthalpy of vaporization NIST reference data

Evidence‑Backed Application Scenarios for 1-Heptacosene in Research and Industrial Selection


Algal Biotechnology and Chlorella vulgaris Biomarker Authentication

The exclusive production of 1-heptacosene as a primary hydrocarbon by heterotrophic C. vulgaris cultures [1] enables its use as a chemical marker for strain identity verification and biomass authentication. Researchers in algal biofuel programs and natural product laboratories can employ 1-heptacosene as a reference standard for GC‑MS profiling of hydrocarbon extracts, differentiating authentic C. vulgaris biomass from other Chlorella species or contaminants.

Gas Chromatographic Method Development and Retention Index Standardization

The characteristic Kovats retention index (2686–2694 on non‑polar columns) of 1‑heptacosene, reliably shifted 6–14 units below n‑heptacosane [2], provides an anchor point for constructing alkene‑specific retention index libraries. Analytical laboratories can use 1-heptacosene as a secondary standard to calibrate GC systems for long‑chain olefin analysis, improving peak identification confidence in complex hydrocarbon mixtures.

Phase‑Change and Temperature‑Responsive Material Formulation

The melting point of 54.7 °C for 1‑heptacosene, which is 4.8 °C lower than its saturated analog n‑heptacosane , allows formulators to tune the solid–liquid transition temperature of wax blends and phase‑change materials. This differential is directly exploitable in thermal management applications where precise control of the melting range is required.

Plant Cuticular Wax and Natural Product Chemistry Studies

1‑Heptacosene is a documented constituent of Vanilla species and Matricaria chamomilla cuticular waxes . Researchers investigating plant surface chemistry, water‑barrier function, or chemotaxonomic markers can procure the compound as an authentic reference for comparative GC‑MS studies, ensuring correct identification against the complex background of co‑occurring long‑chain hydrocarbons.

Application
Selection Property
Validation Focus
Algal biomarker authentication
Species-specific hydrocarbon marker
GC‑MS profiling against Chlorella species panel
GC retention index standardization
Alkene-characteristic Kovats retention shift
Peak identification in complex hydrocarbon mixtures
Phase-change material formulation
Unsaturation-lowered melting transition
Thermal window tuning in wax blends
Plant cuticular wax research
Documented presence in Vanilla and chamomile waxes
Comparative GC‑MS with authentic reference
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